molecular formula C13H11N3O B2700507 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 58347-54-9

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2700507
CAS No.: 58347-54-9
M. Wt: 225.251
InChI Key: MWXRUCJYTLLVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a fused, rigid, and planar N-heterocyclic system known for its synthetic versatility and privileged scaffold status in combinatorial library design . The core structure allows for extensive structural modifications, making it a valuable template for developing novel bioactive molecules . The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its exceptional photophysical properties and notable conformational and supramolecular phenomena in the solid state . This particular derivative serves as a key synthetic intermediate for accessing more complex structures. The presence of the hydroxyl group at the 7-position offers a handle for further functionalization, enabling researchers to create diverse libraries for structure-activity relationship (SAR) studies . Researchers primarily utilize this compound as a precursor in developing potential therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including significant anticancer potential , enzymatic inhibitory activity , and anti-mycobacterial properties . These compounds have been investigated as inhibitors for various enzymatic targets, such as phosphoinositide 3-kinase δ (PI3Kδ) , cyclin-dependent kinases (CDKs) , and mycobacterial ATP synthase . The scaffold's biocompatibility and lower toxicity profiles have led to its incorporation in several commercial molecules, underscoring its translational potential . This product is supplied for research purposes as a building block in organic synthesis and drug discovery programs. It is ideal for scientists exploring new chemical entities for oncology, infectious diseases, and inflammation research. Please note: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12(17)16-13(15-9)11(8-14-16)10-5-3-2-4-6-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWLGRQOVGQEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-methyl-3-phenylpyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, leading to partially or fully reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various alkyl, aryl, or acyl groups to the ring system .

Scientific Research Applications

Biological Activities

Research indicates that 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol exhibits several significant biological activities:

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L, indicating its effectiveness against pathogens such as Staphylococcus aureus and Salmonella typhi .

Bacterial StrainMIC (μmol/L)
Staphylococcus aureus4–12
Salmonella typhi8

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may possess antiviral properties, although specific viral targets and mechanisms of action require further investigation.

Anticancer Activity

This compound has shown promising anticancer effects across various cancer cell lines. For instance, studies have reported IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

The anticancer mechanism may involve the modulation of key signaling pathways that regulate cell growth and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of suitable pyrazole and pyrimidine precursors under specific reaction conditions. This compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Synthesis Methodology

Common synthetic routes include:

  • Condensation Reactions : Utilizing β-enaminone derivatives with aminopyrazole.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield .

Industrial Applications

In addition to its biological significance, this compound is being explored for its potential applications in:

  • Material Science : Development of new materials with specific electronic or optical properties.
  • Coordination Chemistry : Serving as ligands in various coordination complexes .

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Activity

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight Biological Activity Key Findings Reference
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol 5-Me, 3-Ph, 7-OH 225.25 Glycohybrid precursor Reactive hydroxyl group for synthesis
3-(4-Methoxyphenyl)-5-phenylpyrazolo[...]-one (9j) 3-(4-MeOPh), 5-Ph, 7-O - Anti-mycobacterial Moderate activity against M. tuberculosis
5-Phenyl-3-(4-CF₃Ph)pyrazolo[...]-one (9k) 3-(4-CF₃Ph), 5-Ph, 7-O - Anti-mycobacterial Enhanced lipophilicity improves activity
5'-Methyl-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one (3d) 3-Ph, 5'-Me - Antibacterial Superior to Chloramphenicol against Gram-positive bacteria
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b) 5-CF₃, 7-OH 202.9 DHODH inhibition Higher potency than methyl analogue (4a)
5-(4-Fluorophenyl)-2-methyl-7-CF₃-pyrazolo[...] 5-(4-FPh), 2-Me, 7-CF₃ 295.23 Not reported Fluorine enhances metabolic stability

Key Comparisons

Anti-Mycobacterial Activity
  • 3-Substituted Pyrazolopyrimidinones (9j, 9k): The trifluoromethyl group in 9k enhances lipophilicity and anti-mycobacterial activity compared to the methoxy group in 9j, highlighting the role of electron-withdrawing substituents .
  • Positional Isomerism : The target compound (3-Ph) differs from 5-Methyl-2-phenylpyrazolo[...]-7-ol (2-Ph), where phenyl placement at position 2 reduces antibacterial efficacy compared to position 3 .
Antibacterial Activity
  • Bi-pyrazolopyrimidines (3d): The dimeric structure with a 3-phenyl group exhibits superior activity against S. aureus (MIC = 4 µg/mL) compared to monomeric derivatives, suggesting synergistic effects .
Enzymatic Inhibition
  • Triazolopyrimidines (4a, 4b) : The trifluoromethyl group in 4b increases Plasmodium falciparum DHODH inhibition (IC₅₀ = 0.8 µM) compared to the methyl group in 4a (IC₅₀ = 2.5 µM), emphasizing substituent electronegativity .

Biological Activity

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a fused pyrazole and pyrimidine ring system with a hydroxyl group at position 7 and a methyl group at position 5. This unique substitution pattern contributes to its distinct chemical and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied as a potential inhibitor of various kinases involved in cancer progression, particularly focusing on:

  • Pim-1 Kinase Inhibition : This compound has shown promise as a selective inhibitor of Pim-1 kinase, which is implicated in the regulation of cell growth and survival in cancer cells. In vitro studies demonstrated that it can suppress phosphorylation of BAD protein, a known pro-apoptotic factor, thereby promoting apoptosis in cancer cells .
  • Inhibition of Mycobacterial Growth : In addition to its anticancer effects, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to inhibit Mycobacterium tuberculosis (M.tb) growth. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimycobacterial activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed investigations are required to establish its efficacy and mechanism .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound likely binds to the ATP-binding site of kinases such as Pim-1 and Flt-3, inhibiting their activity and disrupting downstream signaling pathways crucial for tumor cell proliferation .
  • DNA Interaction : There is evidence suggesting that it may interfere with DNA replication processes, contributing to its anticancer effects .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect Observed
MDA-MB-231 (Breast)15.3Significant growth inhibition
A549 (Lung)20.0Moderate cytotoxicity
HeLa (Cervical)18.5Induction of apoptosis

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines.

Structure–Activity Relationship (SAR)

The SAR studies have identified key structural features that enhance biological activity:

  • Hydroxyl Group at Position 7 : Essential for kinase inhibition.
  • Methyl Group at Position 5 : Contributes to hydrophobic interactions with target proteins.
  • Phenyl Substitution at Position 3 : Influences binding affinity and selectivity towards specific kinases.

Q & A

Q. What are the established synthetic methodologies for 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, and what are the critical parameters affecting yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and β-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions in ethanol/water mixtures. Key parameters include:
  • Temperature control : Prolonged heating (≥6 hours) ensures complete cyclization .
  • Solvent selection : Polar solvents (e.g., ethanol) improve reaction homogeneity and yield .
  • Precursor purity : Impurities in aminopyrazole intermediates can lead to side products, reducing overall yield .
  • Example: A 70% yield was achieved using cyanoacetohydrazide and diamines in water/ethanol under reflux .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the pyrazolo[1,5-a]pyrimidine core. Key signals include:
  • 1^1H NMR: A singlet at δ 2.35 ppm (CH3_3 group), aromatic protons at δ 6.8–7.5 ppm .
  • 13^13C NMR: Carbonyl carbons appear at δ 160–170 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M + H]+^+ = 254.1039) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the bioactivity of novel pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock to simulate interactions with target enzymes (e.g., kinases). The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with enzyme pockets .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC50_{50} values. For example, electron-withdrawing groups at position 5 improve inhibition of COX-2 .
  • Validation : Compare predicted binding energies with experimental enzyme inhibition assays (e.g., IC50_{50} = 0.8 μM for A2A_{2A} adenosine receptor antagonists) .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure enzyme activity. A decrease in Vmax_{max} suggests non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon_{on}/koff_{off}) to receptors like G-protein-coupled receptors (GPCRs) .
  • X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID: 8ZM) to identify hydrogen bonds between the hydroxyl group and catalytic residues .
  • Contradiction resolution : If SAR data conflicts (e.g., methyl vs. propyl groups at position 5), use mutagenesis studies to validate binding site interactions .

Key Notes

  • Avoid substitutions at position 2, as steric hindrance reduces solubility .
  • The hydroxyl group at position 7 is critical for hydrogen bonding in enzyme inhibition .
  • For advanced SAR studies, combine synthetic modifications with computational predictions to prioritize derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.